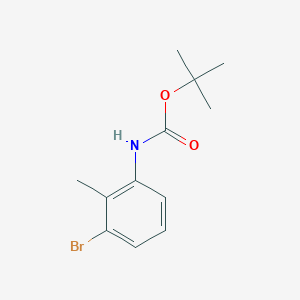

(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

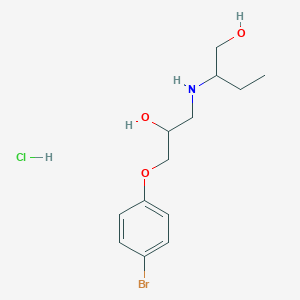

“(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 221538-03-0. Its molecular weight is 286.17 and its molecular formula is C12H16BrNO2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H16BrNO2 . The InChI Code for this compound is 1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 286.16 . The compound has a density of 1.4±0.1 g/cm3 . The boiling point is 292.3±33.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis Techniques

Tert-butyl carbamates, including variations with specific substituents like bromo and methyl groups, are often synthesized through methods such as asymmetric Mannich reactions, Diels-Alder reactions, and bromination reactions. These processes are crucial for producing chiral amino carbonyl compounds, facilitating the preparation of complex organic molecules with high stereochemical control and yield. For instance, the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate showcases the application of asymmetric reactions in generating chiral intermediates (Yang, Pan, & List, 2009).

Chemical Reactions and Properties

Studies on tert-butyl carbamates also delve into their reactivity and chemical properties. Aqueous phosphoric acid has been highlighted as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, demonstrating the compound's role in facilitating selective reactions in synthetic chemistry (Li et al., 2006). This highlights the compound's versatility in synthetic applications, allowing for the selective manipulation of functional groups under mild conditions.

Structural and Crystallographic Studies

The crystal structure of related compounds, such as tert-butyl esters of carbamic acid, provides insights into their molecular geometry and potential interactions in solid-state forms. For example, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was examined to understand the compound's conformation and packing in the crystalline state, offering valuable information for designing materials with specific physical properties (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(3-bromo-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTCPTKWYOCEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2601616.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2601618.png)

![N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2601626.png)

![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)

![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)